molecular formula C25H22N2O4S B2610825 (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893311-65-4

(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2610825
CAS No.: 893311-65-4
M. Wt: 446.52
InChI Key: XLCLHCJRGANLNI-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to the benzothiazinone family, characterized by a bicyclic core featuring a sulfur atom and two sulfonyl oxygen atoms. Its structure includes a 4-methylbenzyl group at position 1 and a 4-acetylphenyl-substituted aminomethylene moiety at position 2.

Properties

IUPAC Name

(3E)-3-[(4-acetylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-7-9-19(10-8-17)16-27-23-6-4-3-5-22(23)25(29)24(32(27,30)31)15-26-21-13-11-20(12-14-21)18(2)28/h3-15,26H,16H2,1-2H3/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCLHCJRGANLNI-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)C(=O)C)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)C(=O)C)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiazine ring. This can be achieved through the reaction of 2-aminobenzenethiol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Acetylphenyl Group: The next step involves the introduction of the acetylphenyl group through a nucleophilic substitution reaction. This can be accomplished by reacting the benzothiazine intermediate with 4-acetylphenyl halide in the presence of a base such as potassium carbonate.

    Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge by reacting the intermediate with formaldehyde and a suitable amine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Formation of the Benzothiazine Core

The benzothiazine ring system is typically formed through cyclization reactions involving thionation or sulfur-containing precursors. For example, studies on related benzothiazine derivatives highlight the use of benzylamine derivatives and sulfur-containing reagents (e.g., sulfonic acids or thionyl chloride) under controlled conditions .

Key Reaction Conditions

  • Solvents : Common choices include dichloromethane or dimethylformamide (DMF) .

  • Catalysts : Acidic or basic conditions (e.g., p-toluenesulfonic acid, pyridine) may be employed to facilitate cyclization or condensation .

  • Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC) , while NMR spectroscopy and mass spectrometry confirm the product’s identity.

Characterization Techniques

The compound’s structural and chemical properties are validated through advanced analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Key shifts include signals for the methylene group (E-configuration) and aromatic protons. For example, analogous compounds show δH values around 8.27 ppm for imine protons and 7.64–7.16 ppm for aromatic regions .

  • ¹³C NMR : Carbon environments such as carbonyl groups (δC ~161 ppm) and aromatic carbons (δC ~128–137 ppm) are critical for structural elucidation .

Mass Spectrometry

The molecular weight of 434.5 g/mol (C₂₄H₂₂N₂O₄S) aligns with the compound’s formula, as observed in similar benzothiazine derivatives .

X-Ray Crystallography

Structural confirmation is achieved via single-crystal X-ray diffraction, which provides atomic-level details of the benzothiazine core and substituents .

Reactivity and Stability

The compound’s reactivity stems from its functional groups:

  • Electrophilic Sites : The sulfur dioxide group (2,2-dioxide) and carbonyl moieties may participate in nucleophilic substitution or redox reactions.

  • Acetyl Group : The 4-acetylphenyl substituent could undergo hydrolysis or oxidation under specific conditions.

Biological Relevance

While direct biological data for this compound is limited, related benzothiazine derivatives exhibit:

  • Antimicrobial Activity : Targeting bacterial enzymes.

  • Anticancer Potential : Inhibition of kinases (e.g., CK2) .

This compound’s synthesis and reactivity are well-supported by methodologies from related benzothiazine derivatives, emphasizing the importance of controlled reaction conditions and rigorous analytical validation. Further studies are needed to fully explore its bioactivity and stability under various chemical environments.

Scientific Research Applications

Structure

The compound features:

  • A benzothiazine ring system, which incorporates sulfur and nitrogen.
  • An acetylphenyl amino group connected through a methylene bridge.
  • A methylbenzyl substituent that may influence its biological activity.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures to this benzothiazine derivative exhibit notable antimicrobial activities. This is attributed to their ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors. For instance:

  • Benzothiazine derivatives have shown effectiveness against various strains of bacteria, including those resistant to conventional antibiotics .

Anticancer Potential

Research indicates that benzothiazine derivatives can exhibit cytotoxic effects on cancer cells. The mechanism may involve:

  • Induction of apoptosis in tumor cells.
  • Inhibition of specific kinases involved in cancer cell proliferation .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes, particularly those involved in inflammatory processes. For example:

  • Inhibition of cyclooxygenase enzymes (COX), which play a key role in inflammation and pain signaling .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiazine derivatives, including the compound of interest. Results indicated:

  • Significant inhibition of bacterial growth at low concentrations.
  • Enhanced efficacy against Gram-positive bacteria compared to Gram-negative strains.

Study 2: Anticancer Activity

Another research project focused on the cytotoxic effects of this compound on breast cancer cell lines. Key findings included:

  • A dose-dependent reduction in cell viability.
  • Induction of apoptosis was confirmed through flow cytometry analysis.

Study 3: Enzyme Inhibition Profile

A comprehensive analysis was conducted to assess the inhibitory effects on COX enzymes. The results highlighted:

  • Competitive inhibition with a calculated IC50 value indicating potent activity against COX-II.
  • Potential therapeutic implications for managing inflammatory diseases .

Mechanism of Action

The mechanism of action of (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes. For example, it may inhibit enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

The benzothiazinone scaffold is highly modular, with variations in substituents influencing reactivity, stability, and supramolecular interactions. Key analogs include:

a. 1H-2,1-Benzothiazin-4(3H)-one 2,2-dioxide (Parent Compound)
  • Structure: Lacks the aminomethylene and benzyl substituents.
  • Reactivity: Acts as a synthetic analog of 1,3-dicarbonyls, participating in multicomponent reactions with aldehydes and active methylene nitriles to yield fused 2-amino-4H-pyrans or salts .
  • Comparison: The parent compound serves as a baseline for evaluating substituent effects. The target compound’s 4-acetylphenyl group likely increases enol stability, enhancing nucleophilicity in reactions.
b. (3E)-3-{[(3-Chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
  • Structure : Features a 3-chloro-2-methylphenyl substituent instead of 4-acetylphenyl.
  • Crystal Packing : Chlorine may participate in halogen bonding, while methyl groups contribute to hydrophobic interactions, differing from the acetyl group’s hydrogen-bonding capacity.

Functional Group Impact on Reactivity

The 4-acetylphenyl substituent in the target compound introduces distinct electronic and steric effects:

  • Electronic Effects: The acetyl group stabilizes the enol tautomer via resonance, increasing nucleophilicity for reactions with electrophiles (e.g., aldehydes in multicomponent syntheses) .

Supramolecular Interactions and Crystal Packing

Hydrogen-bonding patterns and crystal packing differ significantly among analogs:

Table 1: Supramolecular Interaction Comparison
Compound Key Substituents Dominant Interactions Crystal Packing Features
Target Compound 4-Acetylphenyl, 4-methylbenzyl N–H···O (acetyl), S=O···H (sulfonyl) Layered structures via H-bond networks
Parent Benzothiazinone None S=O···H, π-π stacking Simpler packing due to fewer groups
3-Chloro-2-methylphenyl Analog Cl, CH₃ Cl···Cl, C–H···π Halogen-bonded frameworks
  • The target compound’s acetyl group enables stronger hydrogen bonds (N–H···O) compared to the chloro-methyl analog’s weaker halogen interactions. This influences solubility and melting points .

Research Findings and Implications

  • Synthetic Utility: The target compound’s enhanced enol nucleophilicity makes it a superior candidate for synthesizing complex heterocycles (e.g., pyrans) compared to less-activated analogs .
  • Crystallography : Structural studies using tools like SHELXL and ORTEP-3 (evidenced in ) would reveal precise bond angles and puckering parameters, critical for understanding reactivity differences .

Biological Activity

The compound (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide represents a novel class of benzothiazine derivatives that have garnered attention for their potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from diverse research studies to elucidate the biological activity of this compound.

Chemical Structure

The structure of the compound can be broken down into key functional groups that are believed to contribute to its biological activity:

  • Benzothiazinone Core : The benzothiazinone scaffold is known for its antibacterial properties.
  • Substituents : The presence of an acetylphenyl group and a methylbenzyl group may enhance its interaction with biological targets.

Antimicrobial Activity

Research has indicated that benzothiazine derivatives exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis . For instance, related compounds such as BTZ043 have shown potent antitubercular activity due to their ability to inhibit the DprE1 enzyme involved in cell wall synthesis in mycobacteria .

Table 1: Antimicrobial Activity of Related Benzothiazine Compounds

Compound NameMIC (µM) against M. tuberculosisReference
BTZ043<0.06
4a1.0
4b0.5

Anticancer Activity

The anticancer potential of benzothiazine derivatives has also been explored. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including significant activity against Jurkat and HT-29 cells . The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring and the presence of electron-donating groups can enhance cytotoxicity.

Table 2: Cytotoxic Activity of Benzothiazine Derivatives

Compound NameIC50 (µg/mL) against Jurkat CellsIC50 (µg/mL) against HT-29 CellsReference
Compound 91.611.98
Compound 102.002.50

Pharmacokinetics

Understanding the pharmacokinetics of benzothiazine derivatives is crucial for evaluating their therapeutic potential. For example, studies on related compounds have shown rapid absorption and moderate elimination half-lives, indicating favorable pharmacokinetic profiles for oral administration .

Table 3: Pharmacokinetic Parameters of Benzothiazine Derivatives

Compound NameCmax (ng/mL)Tmax (h)T1/2 (h)AUC (ng*h/mL)F (%)
TB10011931.131.4584744.4
BTZ0435430.251.2289929.5

Case Studies

Several case studies have highlighted the efficacy of benzothiazine derivatives in preclinical trials:

  • A study demonstrated the effectiveness of a benzothiazine derivative in reducing bacterial load in mouse models infected with M. tuberculosis , showcasing significant reductions in colony-forming units (CFU) after treatment .
  • Another research effort highlighted the ability of these compounds to penetrate bacterial cell walls effectively, enhancing their therapeutic potential against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide?

  • Answer : The compound is synthesized via multi-step condensation reactions. A typical approach involves reacting a substituted benzothiazine precursor with a hydrazine derivative under reflux conditions. For example, similar benzothiazine derivatives are prepared by condensing chlorinated intermediates with aromatic amines in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Answer : X-ray crystallography is the gold standard for confirming molecular geometry and stereochemistry. Single-crystal diffraction data (e.g., C–C bond lengths, torsion angles) resolve the (3E) configuration and hydrogen bonding patterns . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions and electronic environments.
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=O stretching) and ~1300 cm1^{-1} (S=O stretching) confirm functional groups .

Q. How can researchers ensure sample stability during experiments involving this compound?

  • Answer : Organic degradation is a key concern. Store samples in amber vials at –20°C under inert gas (N2_2/Ar). For prolonged experiments, continuous cooling (4°C) during data collection minimizes thermal degradation . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) before critical assays.

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the physicochemical stability of this benzothiazinone derivative?

  • Answer : Hydrogen bonding (e.g., N–H···O, O–H···S) dictates crystal packing and thermal stability. In related structures, strong N–H···O interactions between the benzothiazinone core and acetyl groups enhance melting points (>200°C) and reduce hygroscopicity . Computational modeling (DFT) can predict interaction strengths and guide the design of analogs with improved shelf life .

Q. What experimental design considerations address contradictions in reactivity data for similar benzothiazine derivatives?

  • Answer : Discrepancies often arise from uncontrolled variables:

  • Reaction Solvent : Polar solvents (e.g., DMSO) may accelerate side reactions vs. toluene.
  • Steric Effects : Substituent bulk (e.g., 4-methylbenzyl) can hinder condensation efficiency.
  • Solution : Use Design of Experiments (DoE) to optimize parameters (temperature, solvent, stoichiometry) and validate reproducibility across ≥3 independent trials .

Q. How can researchers reconcile theoretical (DFT) and experimental data for electronic properties of this compound?

  • Answer : Discrepancies in HOMO-LUMO gaps or dipole moments often stem from crystal field effects not modeled in gas-phase DFT. Hybrid approaches (e.g., QM/MM) incorporating solvent and crystal packing improve accuracy. Compare computed IR/Raman spectra with experimental data to validate models .

Q. What strategies mitigate challenges in isolating stereoisomers during synthesis?

  • Answer : The (3E) configuration is stabilized by intramolecular hydrogen bonds. To minimize isomerization:

  • Use chiral auxiliaries or asymmetric catalysis during key steps.
  • Employ preparative HPLC with chiral columns (e.g., amylose-based) for separation .

Methodological Considerations Table

Challenge Solution Key References
Low reaction yieldOptimize stoichiometry (1:1.2 molar ratio of precursors) and reflux duration (18–24 hrs)
Crystal polymorphismScreen recrystallization solvents (e.g., ethanol vs. acetone)
Data reproducibilityStandardize reaction conditions and purity checks via HPLC
Thermal degradationStore samples at –20°C with desiccants; avoid prolonged heating

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.